Lp-PLA2-IN-16
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lp-PLA2-IN-16 is a compound known for its inhibitory effects on lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is associated with the formation of atherosclerotic plaques and is a target for therapeutic interventions in cardiovascular diseases and other inflammatory conditions .
準備方法
化学反応の分析
Lp-PLA2-IN-16 undergoes various chemical reactions, including hydrolysis and oxidation. The enzyme Lp-PLA2 hydrolyzes oxidized phosphatidylcholine to produce lysophosphatidylcholine, a pro-inflammatory molecule . Common reagents used in these reactions include oxidized phospholipids and specific inhibitors that target the enzyme’s active site . The major products formed from these reactions are lysophosphatidylcholine and other oxidized lipid derivatives .
科学的研究の応用
Lp-PLA2-IN-16 has a wide range of scientific research applications. It is used in studies related to cardiovascular diseases, where it helps in understanding the role of Lp-PLA2 in atherosclerosis and plaque formation . In the field of medicine, it is being investigated for its potential in treating Alzheimer’s disease and other neuroinflammatory conditions . Additionally, it has applications in cancer research, where it is used to study the role of Lp-PLA2 in lipid metabolism and ferroptosis .
作用機序
The mechanism of action of Lp-PLA2-IN-16 involves the inhibition of the Lp-PLA2 enzyme. Lp-PLA2 is enriched in the highly atherogenic lipoprotein subfraction of small dense low-density lipoprotein, which is susceptible to oxidative modification . By inhibiting Lp-PLA2, this compound prevents the formation of lysophosphatidylcholine and other pro-inflammatory molecules, thereby reducing inflammation and the risk of atherosclerosis .
類似化合物との比較
Lp-PLA2-IN-16 is similar to other Lp-PLA2 inhibitors such as Darapladib and Rilapladib . Darapladib, for example, is primarily used in cardiovascular research, while Rilapladib has broader applications in inflammatory conditions .
Conclusion
This compound is a promising compound with significant potential in various fields of scientific research. Its ability to inhibit Lp-PLA2 makes it a valuable tool in the study of cardiovascular diseases, neuroinflammatory conditions, and cancer. Further research and development are needed to fully understand its mechanisms and potential therapeutic applications.
特性
分子式 |
C22H17F5N4O3 |
---|---|
分子量 |
480.4 g/mol |
IUPAC名 |
(6R)-11-[[3,5-difluoro-4-[2-(trifluoromethyl)pyridin-4-yl]oxyphenyl]methoxy]-2,8,10-triazatricyclo[6.4.0.02,6]dodeca-1(12),10-dien-9-one |
InChI |
InChI=1S/C22H17F5N4O3/c23-15-6-12(7-16(24)20(15)34-14-3-4-28-17(8-14)22(25,26)27)11-33-18-9-19-30-5-1-2-13(30)10-31(19)21(32)29-18/h3-4,6-9,13H,1-2,5,10-11H2/t13-/m1/s1 |
InChIキー |
VYMXZQQIOZTTMU-CYBMUJFWSA-N |
異性体SMILES |
C1C[C@@H]2CN3C(=CC(=NC3=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)N2C1 |
正規SMILES |
C1CC2CN3C(=CC(=NC3=O)OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F)N2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。